molecular formula C16H13ClO3 B5849393 4-chlorophenyl 3-(4-methoxyphenyl)acrylate

4-chlorophenyl 3-(4-methoxyphenyl)acrylate

Cat. No. B5849393
M. Wt: 288.72 g/mol
InChI Key: ADALIOAZKIMNBX-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 3-(4-methoxyphenyl)acrylate, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPA is a synthetic compound that belongs to the family of acrylates. It is a white to off-white powder that is soluble in organic solvents like ethanol and methanol.

Scientific Research Applications

1. Synthesis and Reaction Mechanisms

4-chlorophenyl 3-(4-methoxyphenyl)acrylate and its derivatives are used in various synthesis and reaction mechanisms. For example, Liu et al. (2009) described the synthesis of 3-(4-methoxyphenylazo)acrylic acid using 4-methoxylphenylhydrazine hydrochloride as a starting material. This process involved a novel reaction mechanism analyzed through charge distribution computation, highlighting the substituents' effect on the benzene ring's electronegativity (Liu et al., 2009).

2. Copolymerization and Polymer Applications

The compound is also utilized in copolymerization processes to synthesize novel materials with specific properties. Whelpley et al. (2022) investigated the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, where 4-chlorophenyl acrylate variants were prepared and characterized (Whelpley et al., 2022). Thamizharasi et al. (1999) demonstrated the use of 4-chlorophenyl acrylate in the leather industry, synthesizing copolymers for use as top coat and base coat materials (Thamizharasi et al., 1999).

3. Photocrosslinking and Optical Properties

Acrylates like 4-chlorophenyl 3-(4-methoxyphenyl)acrylate are also important in developing photosensitive polymers. Reddy et al. (1998) explored the synthesis, characterization, and photocrosslinking properties of polymers with pendant α,β-unsaturated ketone moieties, including 4-chlorophenyl variants (Reddy et al., 1998). Furthermore, Mostaghni et al. (2022) studied 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene for its high nonlinear optical properties, indicating the potential of related compounds in optical devices (Mostaghni et al., 2022).

4. Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Baskar et al. (2014) synthesized photo-cross-linkable polymers including 4-chlorophenyl variants, demonstrating their effectiveness as corrosion inhibitors in acidic media (Baskar et al., 2014).

properties

IUPAC Name

(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADALIOAZKIMNBX-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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